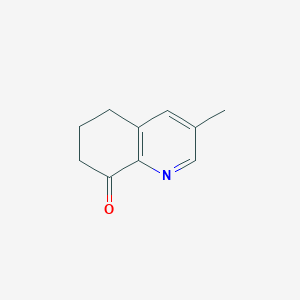
3-Methyl-6,7-dihydroquinolin-8(5H)-one
Overview
Description
3-Methyl-6,7-dihydroquinolin-8(5H)-one, also known as MDQ, is a chemical compound with potential applications in scientific research. MDQ is a heterocyclic compound that contains a quinoline ring and a carbonyl group. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 3-Methyl-6,7-dihydroquinolin-8(5H)-one is still not fully understood, but it is thought to act as an antioxidant and to inhibit the production of reactive oxygen species (ROS) in cells. This may explain its neuroprotective effects and its potential in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
3-Methyl-6,7-dihydroquinolin-8(5H)-one has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to modulate calcium signaling in cells. These effects make it a promising candidate for further research in areas such as neuroscience, cancer research, and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Methyl-6,7-dihydroquinolin-8(5H)-one in lab experiments is its relatively low toxicity and high solubility in water. However, its synthesis can be complex and time-consuming, and its stability may be affected by factors such as pH and temperature.
Future Directions
There are several potential future directions for research on 3-Methyl-6,7-dihydroquinolin-8(5H)-one. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-6,7-dihydroquinolin-8(5H)-one and its potential applications in other areas of scientific research, such as cancer and cardiovascular disease.
Scientific Research Applications
3-Methyl-6,7-dihydroquinolin-8(5H)-one has been shown to have potential applications in various areas of scientific research. One of the most promising applications is in the field of neuroscience, where 3-Methyl-6,7-dihydroquinolin-8(5H)-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-quinolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-3-2-4-9(12)10(8)11-6-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKYCRULBQMBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)CCC2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493893 | |
| Record name | 3-Methyl-6,7-dihydroquinolin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6,7-dihydroquinolin-8(5H)-one | |
CAS RN |
62230-65-3 | |
| Record name | 3-Methyl-6,7-dihydroquinolin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


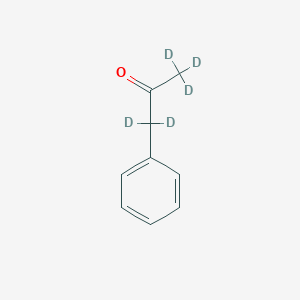
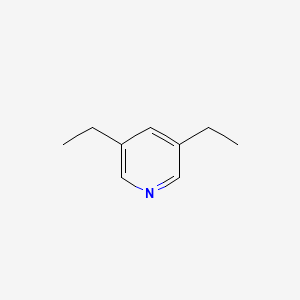
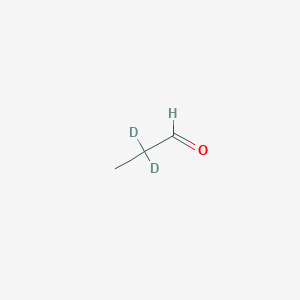
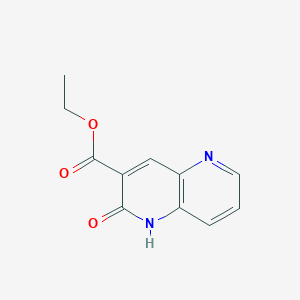


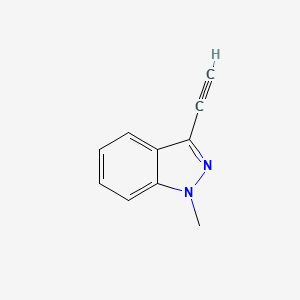
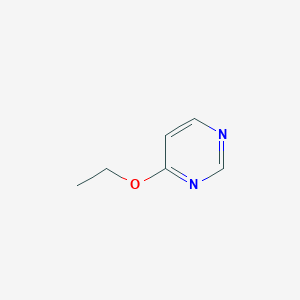
![7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1625701.png)


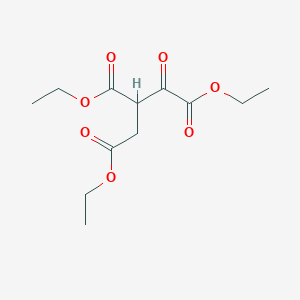
![Cyclopenta[B]pyrrole-2-carboxylic acid, octahydro-, (2S)-](/img/structure/B1625706.png)